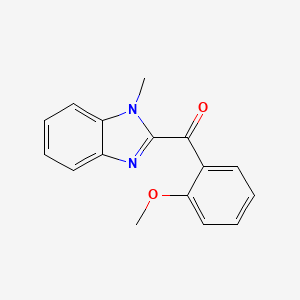![molecular formula C18H24ClN5O B5549593 N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that have significant biological and chemical interest due to their structural complexity and potential applications. The research focuses on the synthesis methodologies, the analysis of the molecular structure, chemical and physical properties, and the exploration of its chemical reactions.
Synthesis Analysis
The synthesis of related triazole compounds involves multiple steps, starting from base materials such as chlorobenzenamine. These processes often include reactions under specific conditions to achieve high yields. For instance, the synthesis of a similar compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was achieved through a five-step process, with reaction conditions optimized for temperature and time, resulting in an 88% yield. The final product was characterized using techniques like 1H NMR and MS (Kan, 2015).
Molecular Structure Analysis
Molecular structure analysis, including conformational studies and the determination of the molecule's 3D structure, plays a crucial role in understanding the compound's interactions and activity. For example, the molecular interaction study of a similar antagonist compound with the CB1 cannabinoid receptor provided insights into conformational preferences and the impact on binding affinity and activity (Shim et al., 2002).
Chemical Reactions and Properties
Research into the chemical reactions and properties of such compounds reveals their reactivity and potential for further functionalization. A study on the synthesis and antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives highlighted the process of creating derivatives with enhanced antioxidant and antiradical activities (Bekircan et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The synthesis of related triazole derivatives involves multiple chemical reactions including the Mannich reaction, which is used to introduce a piperazine nucleus into the triazole ring. This process highlights the chemical versatility and potential for modification of triazole compounds for various applications (Fandaklı et al., 2012). Additionally, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the chemical procedures and conditions necessary to achieve high yields of triazole derivatives (Lian-Di Kan, 2015).
Antimicrobial and Antioxidant Properties
Several studies have reported on the antimicrobial and antioxidant properties of triazole derivatives. For instance, some newly synthesized triazole compounds have shown good antimicrobial activity against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Moreover, the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities highlight the potential health benefits of these compounds (Bekircan et al., 2008).
Biological Activities and Molecular Interactions
The study of molecular interactions, such as the antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides insights into the therapeutic potential of triazole derivatives. These studies involve detailed analysis of molecular conformations and interactions with biological targets, offering a foundation for drug development and understanding of the mechanism of action (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O/c19-15-5-3-4-14(12-15)7-10-21-18(25)17-13-24(23-22-17)11-8-16-6-1-2-9-20-16/h3-5,12-13,16,20H,1-2,6-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLKLKJOQRBCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=C(N=N2)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)
![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)